molecular formula C13H20N2O B13326729 (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Cat. No.: B13326729
M. Wt: 220.31 g/mol
InChI Key: HOQKJAVKJRVHNZ-UHFFFAOYSA-N
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Description

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a chemical compound featuring a benzoxazepine core, a scaffold of significant interest in modern medicinal chemistry and drug discovery. This specific analogue is presented as a valuable chemical tool for researchers exploring new therapeutic agents. The compound's structure, which includes a 1,4-oxazepine ring fused to a benzene system, is substituted at the 4-position with an isopropyl group and at the 7-position with a methanamine functional group. The benzoxazepine core is recognized as a privileged structure in drug design, with derivatives demonstrating a range of biological activities. Scientific literature has highlighted the potential of structurally related 1,4-oxazepine-containing compounds in various research areas. For instance, analogues within this chemical class have been identified as inhibitors of cyclin-dependent kinases (CDKs), a prominent target in oncology research . Furthermore, closely related tetrahydrobenzo[f][1,4]oxazepine scaffolds have been co-crystallized with human enzymes, such as nitric oxide synthase, providing critical structural insights for rational drug design and highlighting the potential of this chemotype in developing isoform-selective inhibitors . The 4-isopropyl substituent on the oxazepine ring is a feature of particular interest. Structure-Activity Relationship (SAR) studies on similar dihydrobenzo[e][1,4]oxazepin-2(3H)-one compounds have demonstrated that introducing an isopropyl group at the analogous nitrogen position can optimize both biological potency and key drug-like properties, such as metabolic stability, compared to smaller alkyl chains . The primary amine (methanamine) group at the 7-position serves as a versatile synthetic handle, enabling researchers to readily functionalize the molecule through amide bond formation, reductive amination, or the synthesis of ureas and sulfonamides for extensive SAR exploration during hit-to-lead optimization campaigns. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-10(2)15-5-6-16-13-4-3-11(8-14)7-12(13)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3

InChI Key

HOQKJAVKJRVHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC2=C(C1)C=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Cyclization of Benzolactam Precursors

Research indicates that benzolactams with medium-sized rings can be synthesized via electrophilic aromatic substitution of carbamoyl cations, which is relevant for constructing the oxazepine core.

Reaction Type Key Reagents & Conditions Reference
Electrophilic aromatic substitution Carbamoyl cations, suitable solvents, controlled temperature

This method can be adapted to generate the oxazepine ring by cyclizing a carbamoyl precursor with appropriate substitution patterns, such as isopropyl groups at specific positions.

Alkylation and Functionalization

The methanamine group at position 7 can be introduced via nucleophilic substitution or reductive amination, depending on the precursor's functional groups.

Reaction Type Reagents & Conditions Reference
Nucleophilic substitution Amines, suitable leaving groups, basic conditions General organic synthesis principles
Reductive amination Formaldehyde or formyl derivatives, reducing agents like NaBH3CN Standard methods for amine installation

Multi-step Synthesis Pathway Proposal

Based on the above, a plausible synthetic route involves:

  • Preparation of a benzolactam precursor via electrophilic aromatic substitution of carbamoyl cations, incorporating the isopropyl group at the desired position.
  • Cyclization to form the oxazepine ring, possibly through intramolecular nucleophilic attack or ring closure under acidic or basic conditions.
  • Functionalization at position 7 with methanamine, potentially through nucleophilic substitution or reductive amination of a suitable intermediate.

Data Tables Summarizing Methods

Step Reagents Conditions Yield/Notes Reference
Benzolactam formation Carbamoyl cations, electrophilic reagents Room temperature, inert atmosphere High yields reported for medium-sized rings
Ring cyclization Acidic or basic conditions Elevated temperature Efficient ring closure
Isopropyl introduction Isopropyl chloride, Lewis acids Reflux in aromatic solvents Variable yields, optimized conditions needed General alkylation principles
Methanamine installation Formaldehyde, reducing agents Mild conditions, reductive amination Specific to precursor functional groups Standard amination techniques

Research Findings and Considerations

  • Electrophilic aromatic substitution of carbamoyl cations is a promising route for constructing medium-sized benzolactam rings, which are core to oxazepine derivatives.
  • Ring size control is critical, with reaction rates decreasing as ring size increases beyond six members, requiring optimized conditions for eight- or nine-membered rings.
  • Functional group compatibility is essential; protecting groups may be necessary during multi-step synthesis to prevent side reactions.
  • Salts and derivatives of the final compound can be prepared via standard acid-base reactions, as indicated in patent literature.

The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)methanamine likely involves a combination of electrophilic aromatic substitution to form the benzolactam core, ring cyclization to achieve the oxazepine structure, and subsequent functionalization with methanamine. The introduction of the isopropyl group is achieved through alkylation strategies, while the amino group at position 7 is incorporated via nucleophilic substitution or reductive amination.

This multi-step approach demands careful optimization of reaction conditions, especially for medium-sized ring formation, to achieve high yields and purity. Further experimental validation and tailored reaction conditions are necessary for efficient synthesis of this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Key analogs include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
(4-Cyclopropyl-...oxazepin-7-yl)methanamine Cyclopropyl (4) 218.29 N/A (structural analog; similar synthesis)
(4-Isopropyl-...oxazepin-7-yl)methanamine Isopropyl (4) 218.29 N/A (target compound) -
Compound D9 (tetrahydrobenzo[b][1,4]dioxocine) Ethoxy (aryl) 403.5 EGFR IC₅₀ = 0.36 μM; HepG2 IC₅₀ = 0.79 μM

Key Observations :

  • Cyclopropyl vs.

Ring System Variations

The benzo-fused heterocyclic core varies among analogs, impacting conformational flexibility and target affinity:

Compound Class Core Structure Biological Activity Reference
Benzo[f][1,4]oxazepines 7-membered oxazepine Unknown (synthetic focus)
Benzo[b][1,4]dioxocines 8-membered dioxocine Antiproliferative, EGFR inhibition
Benzo[f][1,4]thiazepines 7-membered thiazepine N/A (synthetic methodology)

Key Observations :

  • Oxazepine vs. Dioxocine : The larger dioxocine ring in D9 may enhance interactions with hydrophobic kinase domains, whereas oxazepines offer a smaller, more rigid scaffold .
  • Thiazepine Derivatives : Replacement of oxygen with sulfur (e.g., ) could improve lipophilicity but may reduce metabolic stability .

Key Observations :

  • The modified Pictet-Spengler reaction () offers a one-pot procedure for oxazepines but with variable yields compared to traditional methods.
  • Compound D9’s synthesis emphasizes amidation and crystallography for structural validation, a step absent in oxazepine syntheses .

Biological Activity

(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a compound belonging to the oxazepine class, which has garnered attention due to its potential biological activities. The structure of this compound suggests it may interact with various biological targets, leading to therapeutic applications in treating proliferative diseases such as cancer.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure with an isopropyl group and a methanamine side chain. This unique structure is hypothesized to contribute to its biological activity by facilitating interactions with specific receptors or enzymes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxazepine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ADU145 (Prostate)3.8Inhibits tubulin polymerization
Compound BMCF-7 (Breast)5.0Induces apoptosis via caspase activation
Compound CHCT116 (Colon)2.5Disrupts microtubule dynamics

The mechanism of action for this compound likely involves the modulation of key cellular pathways. Studies suggest that compounds in this class may act as inhibitors of certain kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, molecular docking studies reveal strong binding affinities to target proteins associated with cancer progression.

Study 1: In Vitro Evaluation

A study conducted on a series of oxazepine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results showed that this compound exhibited an IC50 value comparable to established chemotherapeutics.

Study 2: In Vivo Efficacy

In vivo studies using murine models have indicated that this compound can significantly reduce tumor size when administered at specific dosages. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxazepine ring and substituents on the isopropyl group can significantly influence biological activity. For instance:

  • Increasing the size or branching of alkyl groups enhances cytotoxicity.
  • Substituents that improve lipophilicity correlate with better membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Larger alkyl substituentsIncreased cytotoxicity
Aromatic substitutionsEnhanced receptor binding
Polar functional groupsImproved solubility

Q & A

Q. What are the key synthetic routes for (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine?

The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. Key steps include cyclization of substituted phenylacetic acid derivatives using catalysts like trifluoroacetic anhydride (for introducing substituents) and controlled reaction conditions (e.g., inert atmospheres to prevent side reactions). Subsequent functionalization of the methanamine group is achieved via reductive amination or nucleophilic substitution. Analytical techniques such as NMR and HPLC are critical for verifying intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly for resolving the isopropyl and methanamine substituents. Infrared (IR) spectroscopy identifies functional groups like amines and ethers. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and monitors synthetic intermediates .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectrophotometry. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation products via LC-MS over 24–72 hours. Accelerated stability testing at elevated temperatures (e.g., 50°C) can predict long-term storage requirements .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity during synthesis?

Yield optimization requires fine-tuning reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but must avoid decomposition.
  • Catalysts : Palladium or copper catalysts improve coupling reactions for substituent introduction.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while toluene minimizes side reactions. Continuous flow chemistry methods improve scalability and reproducibility in industrial settings .

Q. How can molecular docking studies predict the compound's biological targets?

Molecular docking employs software like AutoDock Vina to model interactions between the compound and potential targets (e.g., GPCRs or kinases). The methanamine group’s basicity and the isopropyl moiety’s hydrophobicity are critical for binding affinity predictions. Validation requires correlation with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What experimental designs address contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies include:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM).
  • Control compounds : Use known agonists/antagonists to benchmark activity .

Q. How do structural modifications influence pharmacological properties?

Systematic SAR studies compare derivatives with altered substituents:

  • Isopropyl group : Replacing it with bulkier tert-butyl groups may enhance target selectivity but reduce solubility.
  • Methanamine : Converting to a methyl ester improves metabolic stability but may reduce CNS penetration. In vivo pharmacokinetic studies (e.g., half-life, bioavailability) validate these modifications .

Methodological Considerations

Q. What analytical workflows resolve spectral data ambiguities?

For complex NMR spectra (e.g., overlapping signals in the oxazepine ring):

  • Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Employ deuterated solvents (CDCl₃ or DMSO-d₆) to minimize solvent interference .

Q. How are reaction intermediates isolated and characterized?

Flash chromatography (silica gel, gradient elution) isolates intermediates, monitored by TLC. Purity is confirmed via melting point analysis and LC-MS. For unstable intermediates, low-temperature (-20°C) storage under nitrogen prevents degradation .

Q. What computational tools model the compound's metabolic pathways?

Software like Schrödinger’s ADMET Predictor or SwissADME predicts Phase I/II metabolism sites (e.g., oxidation of the methanamine group). Experimental validation involves incubating the compound with liver microsomes and identifying metabolites via UPLC-QTOF-MS .

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